Boc-Lys(Ac)-OH

Solid-phase peptide synthesis Orthogonal protection Boc SPPS

Boc SPPS users face a key limitation: Fmoc-Lys(Ac)-OH is incompatible with TFA deprotection, and post-synthetic acetylation is inefficient. Boc-Lys(Ac)-OH (CAS 6404-26-8) solves this-the Nε-acetyl group survives repeated TFA treatments, enabling direct site-specific incorporation of acetyl-lysine. • Direct acetyl-lysine incorporation without post-synthetic modification • ~30% more coupling equivalents per kg vs. Fmoc-Lys(Ac)-OH (MW 288.34 vs. 410.46) • 2-8°C storage reduces freezer costs vs. -20°C Fmoc analogs Supplied as ≥98% white powder with full QC. Bulk quantities available.

Molecular Formula C3H9ClN2O
Molecular Weight 124.57 g/mol
CAS No. 6404-26-8
Cat. No. B558173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(Ac)-OH
CAS6404-26-8
Synonyms3-aminopropanamidehydrochloride; 64017-81-8; 3-AminopropionamideHydrochloride; 3-AminopropanamideHCl; beta-AlaninamideHydrochloride; H-beta-Ala-NH2.HCl; H--Ala-NH2HCl; H-beta-Ala-NH2Cl; PubChem18936; ACMC-209njp; H-BETA-ALA-NH2HCL; AC1Q3DA1; beta-alanineamidehydrochloride; SCHEMBL793439; 3-azanylpropanamidehydrochloride; CHEMBL1222064; CTK3J3775; 3-amino-propionamidehydrochloride; GAGJMOQGABUOBK-UHFFFAOYSA-N; MolPort-009-464-133; ANW-34787; CH-280; AKOS015847887; MCULE-2899414135; RTR-021980
Molecular FormulaC3H9ClN2O
Molecular Weight124.57 g/mol
Structural Identifiers
SMILESC(CN)C(=O)N.Cl
InChIInChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
InChIKeyGAGJMOQGABUOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys(Ac)-OH Procurement Guide


Boc-Lys(Ac)-OH (CAS 6404-26-8), systematically named Nα-Boc-Nε-acetyl-L-lysine, is a dual-protected lysine derivative comprising an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and a stable Nε-acetyl modification on the side chain . It is manufactured under the Novabiochem® brand and supplied as a white to off-white powder with a purity specification of ≥98% (TLC) and ≥99% (HPLC) from select vendors . Its primary designated use is as a standard building block for introducing Nε-acetyl-lysine residues via Boc solid-phase peptide synthesis (SPPS), a role that distinguishes it from its Fmoc-based counterpart and other lysine analogs .

Workflow
Boc solid-phase peptide synthesis (SPPS)
Key Use
Direct Nε-acetyl-lysine incorporation without post-synthetic modification
Format
White to off-white powder; TLC/HPLC purity specification

Boc-Lys(Ac)-OH: Why Substitution Fails


Boc-Lys(Ac)-OH is not functionally interchangeable with Fmoc-Lys(Ac)-OH, Boc-Lys(Boc)-OH, or Boc-Lys(Z)-OH, because the orthogonal protection scheme it embodies (acid-labile Boc / acid-stable Ac) dictates its exclusive compatibility with Boc SPPS protocols . In Fmoc SPPS, repetitive piperidine-mediated deprotection would leave the Nε-acetyl group intact; conversely, in Boc SPPS, the acetyl group on Boc-Lys(Ac)-OH survives the repeated TFA treatments that cleave the Boc group, enabling direct incorporation of acetylated lysine without post-synthetic modification . Substituting Boc-Lys(Boc)-OH or Boc-Lys(Z)-OH produces lysine, not acetyl-lysine, at that position—a critical distinction when the target peptide requires site-specific acetylation for biological activity [1].

Fmoc-Based Analog
Fmoc-Lys(Ac)-OH is incompatible with Boc SPPS deprotection chemistry; substituting may cause synthesis failure.
Unmodified Lysine Building Blocks
Boc-Lys(Boc)-OH or Boc-Lys(Z)-OH yields lysine, not acetyl-lysine, at the target position, altering peptide acetylation profile.
Orthogonal Protection Mismatch
The acid-labile Boc / acid-stable Ac scheme is unique; any substitute without this orthogonality may not produce site-specific acetylation.

Boc-Lys(Ac)-OH Comparative Evidence


SPPS Orthogonality: Boc Chemistry Compatibility

Boc-Lys(Ac)-OH is specifically validated for Boc SPPS, whereas Fmoc-Lys(Ac)-OH is validated exclusively for Fmoc SPPS . The acetyl group of Boc-Lys(Ac)-OH exhibits stability under the repetitive trifluoroacetic acid (TFA) deprotection cycles required in Boc SPPS (typical TFA concentration: 25–50% in DCM, 2 × 5–20 min per cycle), while the Boc group is quantitatively removed [1]. In Fmoc SPPS, the Fmoc group of Fmoc-Lys(Ac)-OH is removed with 20% piperidine/DMF, which does not affect the acetyl group [2]. Consequently, Boc-Lys(Ac)-OH is the only commercial building block that permits direct incorporation of Nε-acetyl-lysine in Boc SPPS without requiring post-assembly acylation [1].

SPPS Orthogonality
Class-level inference
Boc-Lys(Ac)-OH: Validated for Boc SPPS; Ac group stable to TFA (25–50% in DCM)
Fmoc-Lys(Ac)-OH: Validated for Fmoc SPPS; Fmoc removed by 20% piperidine/DMF; incompatible with repetitive TFA
Ensures Boc SPPS compatibility; Fmoc analog would fail deprotection.
Mutually exclusive chemistry per manufacturer specifications
Solid-phase peptide synthesis Orthogonal protection Boc SPPS

HDAC Substrate Selectivity Profile

Boc-Lys(Ac)-OH is the direct precursor to Boc-Lys(Ac)-AMC, the most widely used fluorogenic substrate for HDAC activity assays. In a 2024 head-to-head in-cell selectivity study, Boc-Lys(Ac)-AMC demonstrated substrate selectivity for HDAC1/2/3 (class I) and HDAC6 (class IIb), whereas the comparator Boc-Lys(Tfa)-AMC exhibited selectivity for HDAC class IIa (HDAC4/5/7/9) and, to a lesser extent, HDAC8/10/11 [1]. A two-substrate method using only SubAc and SubTfa could not distinguish selectivity between HDAC1/2/3 and HDAC6, motivating development of a three-substrate approach [1]. BindingDB data confirm Boc-Lys(Ac)-AMC is processed by recombinant human HDAC6 with inhibitor screening IC50 values as low as 35–47 nM for reference inhibitors [2].

HDAC Substrate Selectivity
Head-to-head
Boc-Lys(Ac)-AMC (from target): Substrate for HDAC1/2/3 (class I) and HDAC6 (class IIb)
Boc-Lys(Tfa)-AMC: Substrate for HDAC class IIa (HDAC4/5/7/9) and weakly HDAC8/10/11
Defines HDAC class I/IIb selectivity for screening; SubTfa alone misses this.
Two-substrate method insufficient to resolve HDAC1/2/3 vs. HDAC6
Histone deacetylase Fluorogenic substrate Class selectivity

Thermal Stability and Solubility

Boc-Lys(Ac)-OH exhibits a melting point of 137–138 °C , substantially lower than the 162–166 °C melting point of Fmoc-Lys(Ac)-OH . The 24–29 °C difference reflects the lower molecular weight and reduced aromatic content of the Boc derivative. This lower melting point correlates with higher solubility in organic solvents at ambient temperature: Boc-Lys(Ac)-OH is reported as 'clearly soluble' at 0.5 M in DMF , while Fmoc-Lys(Ac)-OH requires DMF concentrations of 0.4–0.5 M for comparable dissolution .

Thermal Stability
Data to verify
Melting point: 137–138 °C (vs. Fmoc analog: 162–166 °C)
DMF solubility: 0.5 M, clearly soluble at ambient temperature
May support automated synthesis at ambient temperature; solubility comparable.
Open capillary method; cross-study comparison, verify in workflow
Thermal stability Melting point Physicochemical characterization

Long-Term Storage Requirements

Boc-Lys(Ac)-OH is specified for long-term storage at 2–8 °C (refrigerated) and is stable at 2–30 °C under dry, sealed conditions . In contrast, Fmoc-Lys(Ac)-OH requires storage at −20 °C for long-term stability (powder form: 3 years at −20 °C; solution form: 6 months at −20 °C) [1]. The less stringent refrigeration requirement for Boc-Lys(Ac)-OH reduces cold-chain logistics burden and energy cost, and minimizes the risk of freeze-thaw degradation during repeated sampling from bulk containers .

Long-Term Storage
Reported
Storage: 2–8 °C (refrigerated); stable at 2–30 °C sealed
Fmoc analog: −20 °C (freezer) for long-term stability
Reduced cold-chain logistics; compatible with standard lab refrigeration.
22–28 °C higher storage temperature requirement vs. Fmoc analog
Storage stability Shelf life Procurement logistics

Molecular Weight Efficiency

Boc-Lys(Ac)-OH has a molecular weight of 288.34 g/mol , 122.12 g/mol lower than Fmoc-Lys(Ac)-OH (410.46 g/mol) . This translates to a 29.8% reduction in mass per coupling equivalent. In large-scale peptide synthesis, where building blocks are used in multi-gram to kilogram quantities, this lower molecular weight directly reduces raw material cost per mole of incorporated acetyl-lysine. Furthermore, the smaller steric footprint of the Boc group (vs. the bulky Fmoc fluorenyl moiety) may reduce steric hindrance during coupling of sterically demanding sequences, although direct coupling efficiency data for this specific building block are not available in the public domain .

MW Efficiency
Reported
122.12 g/mol lower than Fmoc analog
29.8% mass reduction per coupling equivalent
May support higher atom economy per unit mass; ~30% more equivalents per kg purchased.
Coupling efficiency data not available; verify for sterically demanding sequences
Molecular weight Atom economy Scale-up synthesis

Boc-Lys(Ac)-OH Procurement Scenarios


Acetylated Histone Peptide Synthesis

When synthesizing histone H3 or H4 tail peptides bearing Nε-acetyl-lysine at defined positions (e.g., H3K9ac, H3K14ac, H4K16ac) via Boc SPPS, Boc-Lys(Ac)-OH is the only commercially available building block that directly incorporates the acetylated residue without post-synthetic modification. The acetyl group withstands the repeated TFA treatments inherent to Boc chemistry [1]. Fmoc-Lys(Ac)-OH, while suitable for Fmoc SPPS, cannot be used in this workflow because the Fmoc group is incompatible with TFA-mediated deprotection . This scenario is directly supported by the orthogonal protection evidence in Section 3, Evidence Item 1.

HDAC Inhibitor Screening

For high-throughput screening of HDAC inhibitors targeting class I (HDAC1/2/3) and class IIb (HDAC6), Boc-Lys(Ac)-OH serves as the precursor for Boc-Lys(Ac)-AMC, the reference fluorogenic substrate with established class selectivity [1]. The 2024 study by Koroleva et al. demonstrated that Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC exhibit non-overlapping class selectivity, and that using SubAc alone enables specific interrogation of class I/IIb activity in cell lysates and in-cell assays [1]. Researchers procuring the parent Boc-Lys(Ac)-OH can synthesize the AMC conjugate in-house or purchase the pre-formed substrate from Bachem [1]. This application stems from the substrate selectivity evidence in Section 3, Evidence Item 2.

Large-Scale Peptide Manufacturing

In industrial-scale Boc SPPS facilities where multi-kilogram quantities of protected amino acids are consumed, Boc-Lys(Ac)-OH offers two procurement advantages over Fmoc-Lys(Ac)-OH: (i) its lower molecular weight (288.34 vs. 410.46 g/mol) provides ~30% more coupling equivalents per kilogram purchased [1], and (ii) its storage at 2–8 °C rather than −20 °C reduces freezer capacity requirements and energy costs . These factors are directly supported by the molecular weight and storage stability evidence in Section 3, Evidence Items 4 and 5.

Application
Selection Property
Validation Focus
Acetylated Histone Peptide Synthesis
Boc SPPS acetyl-lysine building block; Ac group stable under TFA cycles
Confirm acetyl group integrity post-TFA; HPLC purity verification
HDAC Inhibitor Screening
Precursor for fluorogenic substrate with HDAC class I/IIb selectivity
Review HDAC class selectivity profile in screening assay
Large-Scale Peptide Manufacturing
Lower molecular weight; refrigerated storage requirement
Evaluate cost per coupling equivalent and cold-chain logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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